molecular formula C12H11NO3 B8381835 2-Hydroxymethyl-4-methoxy-3-methyl benzofuran-5-carbonitrile

2-Hydroxymethyl-4-methoxy-3-methyl benzofuran-5-carbonitrile

Cat. No. B8381835
M. Wt: 217.22 g/mol
InChI Key: YVYCGKHZNRUJHF-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

A suspension of (5-bromo-4-methoxy-3-methyl benzofuran-2-yl)-methanol (0.31 g; 1.1 mmol, Example 136, Step 1) and CuCN (0.21 g; 2.3 mmol; 2 eq) in N-methylpyrrolidinone (1.5 mL) was subjected to microwave radiation at 200° C. for 10 minutes. The reaction was diluted with water and ethyl acetate (10 mL each) and filtered. The layers were separated and the aqueous phase was washed with a second portion of ethyl acetate. The combined organic layers were washed twice with water and once with brine. After drying over magnesium sulfate, filtration and concentration in vacuo gave the crude product. Chromatography on silica gel, eluting with 20% to 30% ethyl acetate/hexanes gave pure 2-hydroxymethyl-4-methoxy-3-methyl benzofuran-5-carbonitrile (0.17 g; 67% yield).
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][OH:11])=[C:7]([CH3:12])[C:6]=2[C:13]=1[O:14][CH3:15].[C:16]([Cu])#[N:17]>CN1CCCC1=O.O.C(OCC)(=O)C>[OH:11][CH2:10][C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([C:16]#[N:17])=[C:13]([O:14][CH3:15])[C:6]=2[C:7]=1[CH3:12]

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(=C(O2)CO)C)C1OC
Name
CuCN
Quantity
0.21 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 200° C.
CUSTOM
Type
CUSTOM
Details
for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous phase was washed with a second portion of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate, filtration and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave the crude product
WASH
Type
WASH
Details
Chromatography on silica gel, eluting with 20% to 30% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
OCC=1OC2=C(C1C)C(=C(C=C2)C#N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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